Neopetromin
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Overview
Description
Neopetromin is a cyclic tripeptide isolated from the marine sponge Neopetrosia sp. It is characterized by a rare heteroaromatic C-N cross-link between the side chains of tryptophan and tyrosine. This unique structure contributes to its biological activity, including causing vacuole fragmentation in tobacco BY-2 cells .
Preparation Methods
The first total synthesis of neopetromin was reported using a modular synthetic strategy. This approach involves C-H biarylation and Larock macrocyclization to construct the highly strained Tyr C-6-to-Trp N-1’ linkage . The synthetic route is scalable and can be executed on a decagram scale, making it suitable for industrial production .
Chemical Reactions Analysis
Neopetromin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tripeptide structure.
Scientific Research Applications
Neopetromin has several scientific research applications:
Chemistry: It serves as a model compound for studying C-N cross-linking in cyclic peptides.
Medicine: The compound’s unique structure and biological activity suggest potential therapeutic applications, although further research is needed.
Mechanism of Action
Neopetromin exerts its effects by causing vacuole fragmentation in an actin-independent manner. The molecular targets and pathways involved in this process are still under investigation, but the compound’s unique C-N cross-link is believed to play a crucial role .
Comparison with Similar Compounds
Neopetromin is similar to other cyclic peptides with C-N cross-links, such as lapparbin, tryptorubins, and nocapeptin A. this compound’s unique Tyr C-6-to-Trp N-1’ linkage sets it apart from these compounds
Properties
Molecular Formula |
C29H28N4O6 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(8S,11S,14S)-8-amino-3-hydroxy-11-[(4-hydroxyphenyl)methyl]-9,12-dioxo-1,10,13-triazatetracyclo[14.6.1.12,6.017,22]tetracosa-2,4,6(24),16(23),17,19,21-heptaene-14-carboxylic acid |
InChI |
InChI=1S/C29H28N4O6/c30-21-11-17-7-10-26(35)25(13-17)33-15-18(20-3-1-2-4-24(20)33)14-23(29(38)39)32-28(37)22(31-27(21)36)12-16-5-8-19(34)9-6-16/h1-10,13,15,21-23,34-35H,11-12,14,30H2,(H,31,36)(H,32,37)(H,38,39)/t21-,22-,23-/m0/s1 |
InChI Key |
VHHLBJOOIMVBQV-VABKMULXSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(CC2=CN(C3=CC=CC=C23)C4=C(C=CC1=C4)O)C(=O)O)CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
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